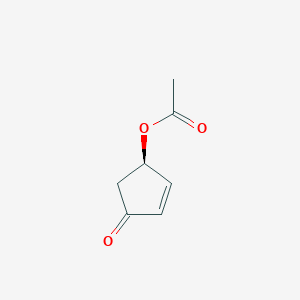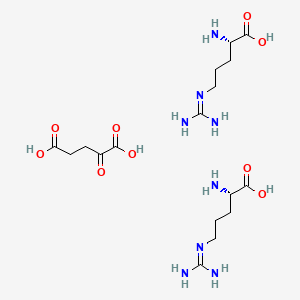![molecular formula C6H11NO2S2 B1588558 N-[Bis(methylthio)methylene]glycine methyl ester CAS No. 58091-08-0](/img/structure/B1588558.png)
N-[Bis(methylthio)methylene]glycine methyl ester
Vue d'ensemble
Description
N-[Bis(methylthio)methylene]glycine methyl ester is a versatile chemical compound used in scientific research. It finds applications in drug development, catalysis, and material synthesis.
Synthesis Analysis
The synthesis of N-[Bis(methylthio)methylene]glycine methyl ester involves treating glycine with 2 equivalents of trimethylsilyl chloride, followed by the addition of methanol. Upon treatment with base, the salt converts to glycine methyl ester .Molecular Structure Analysis
The molecular formula is (CH3S)2C=NCH2CO2CH3, and its molecular weight is 193.29 g/mol .Chemical Reactions Analysis
N-[Bis(methylthio)methylene]glycine methyl ester has served as a reagent in organic synthesis, a chelating agent, and an enzyme inhibitor .Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Electrochemical Fluorination
N-[Bis(methylthio)methylene]glycine methyl ester has been used in electrochemical fluorination. This compound provided mono- and difluoroproducts depending on the amount of electricity passed. This is the first successful electrochemical fluorination of open-chain α-amino acid derivatives .
Organic Synthesis
This compound has served as a reagent in organic synthesis . Its structural similarity to glycine, a simple amino acid, makes it a versatile reagent in the synthesis of a variety of organic compounds.
Chelating Agent
N-[Bis(methylthio)methylene]glycine methyl ester can act as a chelating agent . Chelating agents are substances whose molecules can form several bonds to a single metal ion, making them useful in many scientific and industrial applications.
Enzyme Inhibitor
This compound can also function as an enzyme inhibitor . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They have many uses in medicine and research.
Drug Development
Given its structural similarity to glycine, researchers might investigate its potential interactions with biological systems. This could involve studying its impact on cellular processes, enzyme activity, or other areas relevant to human health.
Catalysis
N-[Bis(methylthio)methylene]glycine methyl ester offers diverse applications in catalysis. Catalysts are substances that increase the rate of a chemical reaction by reducing the amount of energy needed to start the reaction.
Material Synthesis
This compound is used in material synthesis. The unique properties of N-[Bis(methylthio)methylene]glycine methyl ester make it a valuable component in the synthesis of new materials with desired properties.
Safety And Hazards
Orientations Futures
Investigating N-[Bis(methylthio)methylene]glycine methyl ester’s impact on protein function and potential therapeutic applications could be a promising avenue for future research.
Propriétés
IUPAC Name |
methyl 2-[bis(methylsulfanyl)methylideneamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c1-9-5(8)4-7-6(10-2)11-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAPFOKZCXRSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=C(SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407478 | |
| Record name | N-[Bis(methylthio)methylene]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Bis(methylthio)methylene]glycine methyl ester | |
CAS RN |
58091-08-0 | |
| Record name | N-[Bis(methylthio)methylene]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the electrochemical fluorination of N-[Bis(methylthio)methylene]glycine methyl ester significant?
A1: This research marks the first successful instance of electrochemical fluorination applied to open-chain α-amino acid derivatives [, ]. This is a notable achievement as it opens avenues for synthesizing novel fluorinated amino acid derivatives, potentially impacting fields like medicinal chemistry and materials science.
Q2: How does the electrochemical fluorination of N-[Bis(methylthio)methylene]glycine methyl ester differ from other similar compounds mentioned in the research?
A2: While both N-(diphenylmethyleneamino)-2,2,2-trifluoroethane and N-[bis(methylthio)methyleneamino]-2,2,2-triphenylethane yielded monofluorinated products upon anodic fluorination, N-[Bis(methylthio)methylene]glycine methyl ester produced both mono- and difluorinated products depending on the amount of electricity used during the process [, ]. This suggests a potential for controlling the degree of fluorination in this compound, which could be valuable for fine-tuning its properties for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















